molecular formula C16H9FO4 B5704977 2-oxo-2H-chromen-4-yl 4-fluorobenzoate

2-oxo-2H-chromen-4-yl 4-fluorobenzoate

Cat. No. B5704977
M. Wt: 284.24 g/mol
InChI Key: HIUKXPRDBGBUSY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-oxo-2H-chromen-4-yl 4-fluorobenzoate is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as 4-Fluorobenzoyl-4-hydroxy-2H-chromen-2-one and is a derivative of coumarin, which is a natural compound found in many plants.

Scientific Research Applications

2-oxo-2H-chromen-4-yl 4-fluorobenzoate has been found to have potential applications in various fields of scientific research. It has been studied for its anti-inflammatory, antioxidant, and antitumor properties. This compound has also been found to exhibit significant antibacterial and antifungal activity against various microorganisms. Additionally, it has been studied for its potential use as a fluorescent probe for the detection of metal ions.

Mechanism of Action

The mechanism of action of 2-oxo-2H-chromen-4-yl 4-fluorobenzoate is not fully understood. However, it has been suggested that the compound may act by inhibiting the activity of enzymes involved in the inflammatory response, such as cyclooxygenase and lipoxygenase. It has also been suggested that the compound may act by scavenging free radicals and reducing oxidative stress.
Biochemical and Physiological Effects:
Studies have shown that 2-oxo-2H-chromen-4-yl 4-fluorobenzoate has significant biochemical and physiological effects. It has been found to reduce inflammation and oxidative stress in various animal models. Additionally, it has been found to inhibit the growth of various cancer cell lines and induce apoptosis. The compound has also been found to exhibit significant antibacterial and antifungal activity against various microorganisms.

Advantages and Limitations for Lab Experiments

One of the advantages of using 2-oxo-2H-chromen-4-yl 4-fluorobenzoate in lab experiments is its high solubility in organic solvents, which makes it easy to dissolve and use in various assays. Additionally, the compound has been found to be relatively stable under various conditions, which makes it suitable for long-term storage. However, one of the limitations of using this compound is its potential toxicity, which may limit its use in certain experiments.

Future Directions

There are several future directions for the study of 2-oxo-2H-chromen-4-yl 4-fluorobenzoate. One potential area of research is the development of new synthetic methods for the compound, which may improve its yield and purity. Additionally, further studies are needed to fully understand the mechanism of action of the compound and its potential applications in various fields of scientific research. Finally, there is a need for more studies to evaluate the safety and toxicity of the compound, which may facilitate its use in various experiments.

Synthesis Methods

The synthesis of 2-oxo-2H-chromen-4-yl 4-fluorobenzoate involves the condensation of 4-fluorobenzoic acid and 4-hydroxycoumarin in the presence of a dehydrating agent such as thionyl chloride or phosphorus oxychloride. The resulting product is a white crystalline powder that is soluble in organic solvents like ethanol and chloroform.

properties

IUPAC Name

(2-oxochromen-4-yl) 4-fluorobenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H9FO4/c17-11-7-5-10(6-8-11)16(19)21-14-9-15(18)20-13-4-2-1-3-12(13)14/h1-9H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HIUKXPRDBGBUSY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CC(=O)O2)OC(=O)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H9FO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-oxo-2H-chromen-4-yl 4-fluorobenzoate

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